tert-butyl N-[1-[[3-hydroxy-5-[[1-(3-methylbutylamino)-1-oxopropan-2-yl]amino]-1-naphthalen-2-yl-5-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate
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Overview
Description
tert-Butyl N-[1-[[3-hydroxy-5-[[1-(3-methylbutylamino)-1-oxopropan-2-yl]amino]-1-naphthalen-2-yl-5-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate is a complex organic compound with a wide range of applications in scientific research. This compound is characterized by its intricate structure, which includes multiple functional groups such as hydroxyl, amino, and carbamate groups. Its unique chemical properties make it a valuable subject of study in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-[[3-hydroxy-5-[[1-(3-methylbutylamino)-1-oxopropan-2-yl]amino]-1-naphthalen-2-yl-5-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate typically involves multiple steps. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:
Formation of the Naphthalene Derivative:
Amidation and Carbamate Formation:
Coupling Reactions: The final step involves coupling the intermediate compounds through peptide bond formation or other coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[1-[[3-hydroxy-5-[[1-(3-methylbutylamino)-1-oxopropan-2-yl]amino]-1-naphthalen-2-yl-5-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as halides or alkoxides are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carbonyl groups may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, tert-butyl N-[1-[[3-hydroxy-5-[[1-(3-methylbutylamino)-1-oxopropan-2-yl]amino]-1-naphthalen-2-yl-5-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate is studied for its potential biological activities. It may interact with various biomolecules, influencing cellular processes and signaling pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of certain pathways is beneficial.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-[[3-hydroxy-5-[[1-(3-methylbutylamino)-1-oxopropan-2-yl]amino]-1-naphthalen-2-yl-5-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-hydroxycarbamate: A simpler compound with similar functional groups but lacking the complex structure of the target compound.
tert-Butyl carbamate: Another related compound with a simpler structure and different chemical properties.
Uniqueness
The uniqueness of tert-butyl N-[1-[[3-hydroxy-5-[[1-(3-methylbutylamino)-1-oxopropan-2-yl]amino]-1-naphthalen-2-yl-5-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate lies in its complex structure, which allows for multiple interactions with various molecular targets
Properties
CAS No. |
100994-43-2 |
---|---|
Molecular Formula |
C33H50N4O6 |
Molecular Weight |
598.8 g/mol |
IUPAC Name |
tert-butyl N-[1-[[3-hydroxy-5-[[1-(3-methylbutylamino)-1-oxopropan-2-yl]amino]-1-naphthalen-2-yl-5-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C33H50N4O6/c1-20(2)15-16-34-30(40)22(5)35-28(39)19-27(38)26(18-23-13-14-24-11-9-10-12-25(24)17-23)36-31(41)29(21(3)4)37-32(42)43-33(6,7)8/h9-14,17,20-22,26-27,29,38H,15-16,18-19H2,1-8H3,(H,34,40)(H,35,39)(H,36,41)(H,37,42) |
InChI Key |
BPRFWRXUMGGQCW-UHFFFAOYSA-N |
SMILES |
CC(C)CCNC(=O)C(C)NC(=O)CC(C(CC1=CC2=CC=CC=C2C=C1)NC(=O)C(C(C)C)NC(=O)OC(C)(C)C)O |
Canonical SMILES |
CC(C)CCNC(=O)C(C)NC(=O)CC(C(CC1=CC2=CC=CC=C2C=C1)NC(=O)C(C(C)C)NC(=O)OC(C)(C)C)O |
Synonyms |
t-Boc-Val-(3-hydroxy-4-amino-5-(2-naphthyl)pentanoyl)-Ala-isoamylamide t-Boc-VHANPA tert-Boc-valyl-(3-hydroxy-4-amino-5-(2-naphthyl)pentanoyl)-alanylisoamylamide tert-Boc-valyl-(3-hydroxy-4-amino-5-(2-naphthyl)pentanoyl)-alanylisoamylamide, (3R,4R)-isome |
Origin of Product |
United States |
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